molecular formula C19H24N2 B3095325 (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine CAS No. 1262516-53-9

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine

Cat. No.: B3095325
CAS No.: 1262516-53-9
M. Wt: 280.4 g/mol
InChI Key: ARKAXDRQVKGTDS-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring attached to a diphenylethanamine backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, piperidine, and a suitable chiral catalyst.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions.

    Catalysts: Chiral catalysts such as chiral amines or chiral phosphines are used to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diphenylethanamine: Lacks the piperidine ring but shares the diphenylethanamine backbone.

    (1R,2R)-1,2-diphenyl-2-(morpholin-1-yl)ethanamine: Contains a morpholine ring instead of a piperidine ring.

    (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethanamine: Features a pyrrolidine ring in place of the piperidine ring.

Uniqueness

The presence of the piperidine ring in (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAXDRQVKGTDS-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.